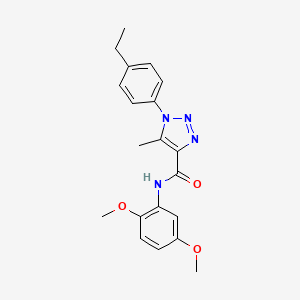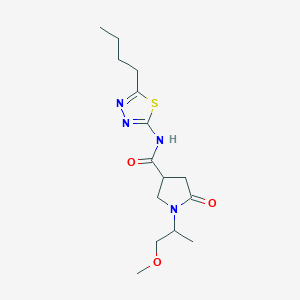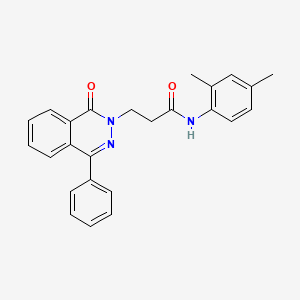
1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide
説明
1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide, also known as FMP4, is a chemical compound that has gained significant attention in the field of scientific research. FMP4 is a piperidine-based compound that has been synthesized using various techniques. The unique structure of FMP4 has made it an attractive candidate for studying its mechanism of action and its biochemical and physiological effects.
作用機序
1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is expressed in various regions of the brain. The receptor is involved in various physiological processes such as locomotion, reward, and cognition. 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide binds to the dopamine D3 receptor and inhibits its activity, leading to a decrease in dopamine release and subsequent physiological effects.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide can decrease dopamine release in the brain, leading to a decrease in locomotor activity and reward-seeking behavior. 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has also been shown to have potential neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. Its unique structure and mechanism of action make it an attractive candidate for studying the dopamine D3 receptor and its physiological effects. 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has some limitations, such as its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide. One potential direction is the development of 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide derivatives with improved solubility and selectivity for the dopamine D3 receptor. Another potential direction is the study of 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide in animal models of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the potential use of 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide in combination with other drugs for the treatment of neurological disorders warrants further investigation.
科学的研究の応用
1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. One of the major applications of 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide is in the study of its mechanism of action. 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide is believed to act as a selective antagonist of the dopamine D3 receptor, which is involved in various physiological and pathological processes. 1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-16-8-6-15(7-9-16)22-19(24)14-10-12-23(13-11-14)20(25)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJXLJNCXHMBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4696062.png)

![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)

![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4696082.png)

![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4696089.png)
![methyl (3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbamate](/img/structure/B4696098.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)


![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine](/img/structure/B4696148.png)